Unraveling the Structure: A Technical Guide to Nickel Carbonate Hydroxide Crystal Analysis
Unraveling the Structure: A Technical Guide to Nickel Carbonate Hydroxide Crystal Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of nickel carbonate hydroxide (B78521). Nickel carbonate hydroxide and its various hydrated forms are of significant interest in diverse fields, including catalysis, energy storage, and potentially in pharmaceutical applications as precursors or catalysts. A thorough understanding of its crystal structure is paramount for elucidating structure-property relationships and for the rational design of novel materials. This document details the crystallographic parameters, experimental protocols for synthesis and analysis, and a visual workflow for crystal structure determination.
Crystallographic Data of Nickel Carbonate Hydroxide
The crystal structure of nickel carbonate hydroxide can exist in several phases, with the specific structure depending on the synthesis conditions and degree of hydration. The most commonly reported phases include a hydrated nickel carbonate hydroxide, often identified as Ni₂(CO₃)(OH)₂·4H₂O, and an orthorhombic phase. The exact crystal phase of metal carbonate hydroxides can sometimes be ambiguous and may require thorough investigation for definitive identification[1][2].
Below is a summary of the crystallographic data reported for different nickel carbonate hydroxide compounds.
| Compound/Formula | Crystal System | Space Group | Lattice Parameters (Å) | JCPDS No. | Reference |
| Ni₂(CO₃)(OH)₂·4H₂O | Monoclinic | Not Specified | a = 3.08044, b = 12.1303, c = 9.59443 | 00-038-0714 | [1] |
| Nickel Carbonate Hydroxide | Orthorhombic | Not Specified | Not Specified | 29-0868 | [3] |
| Ni(OH)₂ (for comparison) | Hexagonal | Not Specified | Not Specified | 04-016-2986 | [4] |
| Ni(OH)₂ (for comparison) | Monoclinic | C2/m | a = 14.68, b = 3.16, c = 5.47, β = 97.08° | Not Applicable | [5] |
| Nickel Oxide Carbonate Hydroxide | Not Specified | Not Specified | Not Specified | 04-022-1661 | [6] |
Note: Detailed atomic coordinates and Wyckoff positions are often found in specialized crystallographic databases and may not always be present in general literature.
Experimental Protocols
The synthesis and structural characterization of nickel carbonate hydroxide are crucial steps in its analysis. The following sections detail common experimental methodologies.
Synthesis of Nickel Carbonate Hydroxide
A prevalent method for synthesizing nickel carbonate hydroxide, particularly in nanostructured forms, is the hydrothermal or solvothermal method[7][8][9]. These methods offer good control over crystallinity, morphology, and particle size[6].
Hydrothermal Synthesis of Ni₂(CO₃)(OH)₂·4H₂O Nanostructures:
This protocol is adapted from a method used to produce hierarchical mesoporous structures of nickel carbonate hydroxide hydrate[1][2].
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Precursor Solution Preparation:
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Dissolve 2.5 mmol of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) in 200 mL of deionized water.
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In a separate beaker, dissolve 5 mmol of ammonium (B1175870) bicarbonate (NH₄HCO₃) in 50 mL of deionized water.
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Mixing and pH Adjustment:
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Mix the two solutions and stir for 10 minutes.
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Adjust the pH of the resulting solution to approximately 6.5 by adding citric acid (0.1 g/mL in deionized water) while stirring.
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Hydrothermal Treatment:
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Transfer the final solution to a Teflon-lined stainless-steel autoclave.
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Heat the autoclave at 120°C overnight.
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Product Recovery:
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After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.
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Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors.
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Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).
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The hydrolysis of urea (B33335) can also be employed to gradually release hydroxide and carbonate ions, facilitating the controlled precipitation of nickel carbonate hydroxide[3][6][8].
Crystal Structure Analysis
Powder X-ray Diffraction (XRD):
XRD is the primary technique for determining the crystal structure of polycrystalline materials like nickel carbonate hydroxide[1][2].
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Sample Preparation: The synthesized and dried nickel carbonate hydroxide powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
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Data Collection:
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An X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation) is used.
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The sample is scanned over a range of 2θ angles (e.g., 10-80 degrees).
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The diffraction pattern, a plot of intensity versus 2θ, is recorded.
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Data Analysis:
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The positions (2θ values) and intensities of the diffraction peaks are determined.
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The experimental diffraction pattern is compared with standard patterns from crystallographic databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS, now the International Centre for Diffraction Data - ICDD) to identify the crystalline phase(s) present[1][2]. For example, the diffraction pattern of a synthesized sample can be matched with JCPDS No. 00-038-0714 to identify it as Ni₂(CO₃)(OH)₂·4H₂O[1][2].
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The lattice parameters can be calculated from the peak positions using Bragg's Law.
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The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. A broad full width at half maximum (FWHM) of the peaks can indicate a nanostructured morphology[1][2].
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Further Characterization Techniques:
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Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to confirm the presence of functional groups such as carbonate (CO₃²⁻) and hydroxyl (OH⁻) ions in the structure[3]. For instance, in FTIR spectra, broad absorption bands around 3450-3600 cm⁻¹ are indicative of O-H stretching vibrations, while peaks around 1400-1500 cm⁻¹ and 830 cm⁻¹ correspond to the stretching and bending modes of the carbonate group, respectively[1][3].
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Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, particle size, and hierarchical structure of the synthesized material[1].
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Extended X-ray Absorption Fine Structure (EXAFS): EXAFS can provide information on the local atomic environment of the nickel atoms, such as Ni-O and Ni-Ni interatomic distances and coordination numbers[1][2].
Visualized Workflow for Crystal Structure Analysis
The following diagram illustrates the logical workflow from the synthesis of nickel carbonate hydroxide to the final determination of its crystal structure.
Caption: Workflow for the synthesis and crystal structure analysis of nickel carbonate hydroxide.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00977G [pubs.rsc.org]
- 3. Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01008B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
- 9. Nanosheet-based hierarchical Ni(2)(CO(3))(OH)(2) microspheres with weak crystallinity for high-performance supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
